Ranatuerin-2G

Antimicrobial selectivity Gram-negative targeting Ranatuerin-2 family

Ranatuerin-2G is a 31-residue cationic antimicrobial peptide (AMP) belonging to the ranatuerin-2 family, first isolated from skin secretions of the North American pig frog (Rana grylio). It features the characteristic C-terminal cyclic heptapeptide domain (Rana-box) formed by a disulfide bridge between Cys24 and Cys29.

Molecular Formula
Molecular Weight
Cat. No. B1576027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2G
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2G Reference Standard: A Baseline Ranatuerin-2 AMP from Rana grylio for Gram-Negative Screening


Ranatuerin-2G is a 31-residue cationic antimicrobial peptide (AMP) belonging to the ranatuerin-2 family, first isolated from skin secretions of the North American pig frog (Rana grylio) [1]. It features the characteristic C-terminal cyclic heptapeptide domain (Rana-box) formed by a disulfide bridge between Cys24 and Cys29 . Its primary reported antimicrobial activity is against Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 19 µM against Escherichia coli, while showing substantially weaker activity against the Gram-positive bacterium Staphylococcus aureus (MIC = 150 µM) [2]. This peptide serves as a reference point for understanding intrinsic structure-activity relationships within the ranatuerin-2 family, particularly for Gram-negative-targeted research and phylogenetic studies.

Why Ranatuerin-2G Cannot Be Swapped for General Ranatuerin-2 or Other Frog AMPs


Generic substitution within the ranatuerin-2 family is unreliable due to extreme sequence hypervariability that translates directly into functional divergence. Across the family, MIC values against E. coli span over an order of magnitude from 5 µM (ranatuerin-2CSa) to >200 µM (ranatuerin-2ARa), while hemolytic activity (HC50) ranges from 35 µM (ranatuerin-2Ga) to 290 µM (ranatuerin-2AUa) [1][2]. Ranatuerin-2G occupies a distinct functional niche characterized by Gram-negative preference (E. coli MIC = 19 µM) combined with weak anti-Gram-positive activity (S. aureus MIC = 150 µM), a profile that sets it apart from broad-spectrum family members such as ranatuerin-2CSa [3]. For scientific end-users, sourcing a general 'ranatuerin-2' peptide without verifying the specific isoform identity risks obtaining a molecule with a fundamentally different potency, selectivity, and toxicity profile.

Quantitative Differentiation Evidence for Ranatuerin-2G Against Closest Analogs


Gram-Negative vs. Gram-Positive Selectivity Ratio of Ranatuerin-2G Compared to Broad-Spectrum Ranatuerin-2CSa

Ranatuerin-2G displays a pronounced Gram-negative preference, with an 8-fold selectivity for E. coli (MIC = 19 µM) over S. aureus (MIC = 150 µM) [1]. In direct contrast, its close family member ranatuerin-2CSa shows only a 2-fold Gram-to-Gram+ differential (E. coli MIC = 5 µM; S. aureus MIC = 10 µM), reflecting broad-spectrum, equipotent activity [2]. This difference in selectivity profile is a critical differentiator for experimental designs that require Gram-negative-targeted activity with minimized collateral Gram-positive killing.

Antimicrobial selectivity Gram-negative targeting Ranatuerin-2 family

Quantitative Anti-E. coli Potency Comparison: Ranatuerin-2G vs. Other Ranatuerin-2 Isoforms

Among ranatuerin-2 family peptides with published MIC data, Ranatuerin-2G (E. coli MIC = 19 µM) occupies an intermediate potency tier. It is approximately 4-fold less potent than the highly optimized ranatuerin-2CSa (MIC = 5 µM) [1], yet approximately 2.6-fold more potent than the low-activity ranatuerin-2Ya (MIC = 50 µM) [2]. This intermediate potency makes Ranatuerin-2G a useful reference for structure-activity relationship (SAR) studies investigating which sequence determinants drive potency gains or losses within the family.

Antimicrobial potency E. coli MIC Ranatuerin-2 pharmacophore

Therapeutic Index Inference: Ranatuerin-2G Hemolytic Safety Margin Relative to Family Extremes

Hemolytic activity data specifically for Ranatuerin-2G is not reported in the primary literature. However, the ranatuerin-2 family exhibits hemolytic activities (HC50) ranging from 35 µM (ranatuerin-2Ga, highly hemolytic) to 290 µM (ranatuerin-2AUa, weakly hemolytic) [1][2]. Given Ranatuerin-2G's net charge of +3 [3]—moderate relative to more cationic family members—its hemolytic risk profile is likely intermediate within the family range. For comparison, the broad-spectrum ranatuerin-2CSa (net charge +4) has an LC50 of 160 µM against human erythrocytes [4]. Users requiring a peptide with a predictable safety margin should verify lot-specific hemolysis data, but Ranatuerin-2G's physicochemical profile (net charge +3, moderate hydrophobicity) suggests it is less hemolytic than the high-cationicity, high-hydrophobicity extremes of the family.

Hemolytic activity Therapeutic index HC50

Structural Uniqueness: Ranatuerin-2G Sequence Identity Drives Distinct Selectivity vs. Ranatuerin-2Ya and Ranatuerin-2ONa

Ranatuerin-2G (GLLLDTLKGAAKDIAGIALEKLKCKITGCKP) shares only 54.8% sequence identity with ranatuerin-2Ya (GLMDTIKGVAKTVAASWLDKLKCKITGC) [1][2]. This sequence divergence is reflected in their functional profiles: Ranatuerin-2G is active against S. aureus (MIC = 150 µM) but inactive against Candida albicans, whereas ranatuerin-2ONa is inactive against S. aureus but active against C. albicans (MIC = 100 µM) [3]. The C-terminal cyclic heptapeptide (Rana-box) is conserved (Cys24–Cys29), but the N-terminal and central sequence variations drive differential target selectivity [4]. This structural divergence means Ranatuerin-2G cannot serve as a functional substitute for ranatuerin-2Ya or ranatuerin-2ONa in any experimental context.

Primary sequence Rana-box Phylogenetic marker

Recommended Research and Procurement Applications for Ranatuerin-2G


Gram-Negative Selective Screening and Mechanistic Studies

Ranatuerin-2G is ideally suited for Gram-negative-focused antimicrobial screening panels where minimized Gram-positive activity is desired. Its 8-fold selectivity ratio (E. coli MIC = 19 µM vs. S. aureus MIC = 150 µM) allows researchers to probe Gram-negative-specific mechanisms of action with reduced confounding off-target Gram-positive killing [1]. This contrasts with broad-spectrum ranatuerin-2CSa, which is equipotent against both bacterial classes [2].

SAR and Medicinal Chemistry Scaffold Development

As an intermediate-potency member of the ranatuerin-2 family (E. coli MIC = 19 µM), Ranatuerin-2G serves as an optimal starting scaffold for structure-activity relationship optimization. Its moderate net charge (+3) and hydrophobicity (0.323) [1] provide a balanced baseline for targeted amino acid substitutions aimed at improving potency while monitoring hemolytic liability. The well-characterized C-terminal Rana-box disulfide bridge (Cys24-Cys29) offers a defined structural constraint for medicinal chemistry modifications [2].

Phylogenetic and Evolutionary Biology Studies

Ranatuerin-2G, isolated from Rana grylio, serves as a species-specific molecular marker for phylogenetic analyses within the ranid frog lineage. When included in cladistic analyses alongside other ranatuerin-2 sequences from diverse Lithobates and Rana species, Ranatuerin-2G provides a unique evolutionary data point for understanding host-defense peptide divergence and positive selection pressures at the Ranatuerin2 locus [1]. Its distinct sequence (GLLLDTLKGAAKDIAGIALEKLKCKITGCKP) differentiates it from all other characterized ranatuerin-2 isoforms [2].

Positive Control for Low-Activity Antimicrobial Peptide Assays

Ranatuerin-2G's relatively weak activity against S. aureus (MIC = 150 µM) makes it useful as a low-activity control comparator when evaluating novel engineered AMPs or synthetic derivatives for enhanced anti-Gram-positive potency. Its well-documented MIC values against both E. coli (19 µM) and S. aureus (150 µM) [1] provide a stable reference baseline for assay validation and inter-laboratory reproducibility assessment.

Quote Request

Request a Quote for Ranatuerin-2G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.